1-Azido-3-methoxybenzene

Description

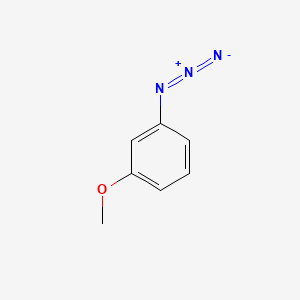

1-Azido-3-methoxybenzene (CAS: 3866-16-8) is a meta-substituted aromatic azide featuring a methoxy (–OCH₃) group at the 3-position and an azide (–N₃) group at the 1-position of the benzene ring. It is synthesized via diazotization of 3-methoxyaniline (m-anisidine) using sodium nitrite and sodium azide, achieving yields of 58–80% depending on the method . Purification by column chromatography (hexane or EtOAc/heptane) yields it as a yellow oil or off-white solid.

Properties

IUPAC Name |

1-azido-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-4-2-3-6(5-7)9-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKZQLYQRLHTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337462 | |

| Record name | Benzene, 1-azido-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3866-16-8 | |

| Record name | Benzene, 1-azido-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azido-3-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-methoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-methoxyphenyl bromide with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and safety. The use of automated reactors and precise control of reaction parameters can lead to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-methoxybenzene undergoes various chemical reactions, including:

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition reaction under mild conditions.

Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) in methanol can be used for nucleophilic aromatic substitution reactions.

Major Products:

Cycloaddition: Formation of 1,2,3-triazoles.

Reduction: Formation of 3-methoxyaniline.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-Azido-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-3-methoxybenzene primarily involves its reactivity as an azide. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is exploited in click chemistry, where the azido group acts as a functional handle for the selective conjugation of molecules . The methoxy group can also participate in various substitution reactions, further expanding the compound’s utility in synthetic chemistry .

Comparison with Similar Compounds

Key Spectral Data :

- ¹H NMR (CDCl₃): δ 7.17–7.25 (t, 1H), 6.47–6.69 (m, 3H), 3.72–3.84 (s, 3H, –OCH₃) .

- ¹³C NMR : δ 55.4 (–OCH₃), 105.0–141.4 (aromatic carbons), 160.9 (C–O) .

- IR : Strong azide stretch at ~2103 cm⁻¹ .

The compound is widely used in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to synthesize triazoles for pharmaceutical and material applications .

Comparison with Structural Analogs

Positional Isomers: Ortho- and Para-Methoxy Derivatives

- Reactivity : Meta-substitution in this compound balances electronic effects (moderate electron donation from –OCH₃), making it suitable for regioselective cycloadditions. Para-substituted analogs may exhibit faster reaction rates due to enhanced resonance effects, while ortho-substituted analogs face steric challenges .

Substituent Variants: Fluoro, Azidomethyl, and Others

- Synthetic Efficiency: The azidomethyl derivative (86% yield) outperforms aryl azides due to straightforward alkylation.

Electronic and Spectral Comparisons

Biological Activity

1-Azido-3-methoxybenzene, also known as m-azidotoluene, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, emphasizing its synthesis, cytotoxic effects, and mechanisms of action based on diverse research findings.

- Chemical Formula : CHN

- Molecular Weight : 133.15 g/mol

- CAS Registry Number : 4113-72-8

Synthesis Methods

The synthesis of this compound typically involves the azidation of 3-methoxytoluene using sodium azide under controlled conditions. This process can yield various azide derivatives that may exhibit differing biological activities.

Cytotoxicity and Antitumor Activity

Research has shown that derivatives of aryl azides, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A notable study reported that a closely related aryl azide demonstrated an average GI value of M against human cancer cell lines in the NCI 60 cell line panel, indicating potent cytotoxicity . The mechanism of action appears to involve inhibition of tubulin polymerization, which is critical for cancer cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with the colchicine binding site on beta-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The inhibition constant (IC) for tubulin polymerization was reported as , demonstrating its effectiveness as a potential anticancer agent .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other azide compounds, the following table summarizes key findings from various studies:

| Compound | GI (M) | IC (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Not directly measured | Not directly measured | Inhibition of tubulin polymerization |

| Aryl Azide (similar structure) | Inhibition of tubulin polymerization | ||

| Aryl Azide (4'-azido analogue) | Inhibition of colchicine binding |

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in drug development:

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against pathogenic bacteria and fungi, although specific data on this compound itself remains limited .

- Triazole Derivatives : Research into related triazole compounds indicates that modifications can enhance biological activity, suggesting potential pathways for developing more effective derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.